molecular formula C11H15NO2S B13284044 N-(Cyclopropylmethyl)-3-methanesulfonylaniline

N-(Cyclopropylmethyl)-3-methanesulfonylaniline

Cat. No.: B13284044
M. Wt: 225.31 g/mol
InChI Key: ILHJRGHZLPKXNQ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-3-methanesulfonylaniline is a chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. Its structure, featuring both a cyclopropylmethyl group and a methanesulfonyl substituent on the aniline ring, makes it a valuable scaffold for the synthesis of more complex, biologically active molecules. Compounds within this chemical class are frequently investigated for their potential interactions with various biological targets . This compound serves as a key precursor in modern drug discovery efforts. The N-cyclopropylmethyl aniline core is a recognized pharmacophore in the development of ligands for central nervous system (CNS) targets . Patents and scientific literature indicate that structurally similar compounds have been explored for their potential in treating a range of disorders, including neurological conditions, psychiatric diseases, and metabolic syndromes . The methanesulfonyl group can influence the molecule's physicochemical properties, such as its solubility and metabolic stability, making it a crucial feature for optimizing drug-like characteristics during research. This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-methylsulfonylaniline

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3

InChI Key

ILHJRGHZLPKXNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-3-methanesulfonylaniline typically involves the reaction of 3-methanesulfonylaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-3-methanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group or the aromatic ring.

    Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides or other electrophiles can react with the aniline nitrogen under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the methanesulfonyl group or the aromatic ring.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-3-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methanesulfonylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and the methanesulfonyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The structural and electronic properties of sulfonamides are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent and Electronic Properties Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Key Electronic Effects
N-(Cyclopropylmethyl)-3-methanesulfonylaniline 3-methanesulfonyl, cyclopropylmethyl 225.3 High acidity (pKa ~8–10) due to EWG
N-(Cyclopropylmethyl)-N-(hex-1-en-3-yl)-4-methylbenzenesulfonamide (6i) 4-methylbenzenesulfonyl (tosyl), hexenyl ~335.4 Moderate acidity; steric hindrance from tosyl
N-Cyclopropyl-1-(3-nitrophenyl)methanesulfonamide 3-nitro, cyclopropyl 256.28 Extreme acidity (nitro as stronger EWG)
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-bis(trifluoromethyl), oxadiazole ~640.4 Fluorine-induced electron withdrawal; enhanced lipophilicity

Key Observations :

  • The methanesulfonyl group in the target compound provides moderate electron withdrawal compared to the 3-nitro group in ’s analog, which drastically increases acidity .
  • Fluorinated analogs () exhibit enhanced metabolic stability and lipophilicity, making them candidates for drug development .

Key Observations :

  • The target compound’s synthesis likely involves direct sulfonation, whereas fluorinated analogs require multi-step protocols with specialized reagents like SO₃ .
  • Diastereomer formation (e.g., in 6i) complicates purification, a challenge absent in simpler sulfonamides like the target .
Table 3: Property and Application Comparison
Compound Solubility Stability Potential Applications
This compound Moderate (polar) High (no labile groups) Pharmaceutical intermediate
pyrrolopyrimidine analog Low (lipophilic) Moderate Kinase inhibitor (LC/MS MW 350)
oxadiazole derivative Low High (fluorine) Anticandidate (fluorine-enhanced stability)
nitro analog Poor Low (nitro group) Explosives precursor, specialty chemistry

Key Observations :

  • The target’s methanesulfonyl group improves water solubility compared to tosyl or fluorinated analogs , which are more lipophilic .
  • Nitro-containing analogs () are less stable and require stringent safety protocols .

Biological Activity

N-(Cyclopropylmethyl)-3-methanesulfonylaniline is an organic compound characterized by a unique molecular structure that combines a cyclopropylmethyl group, a methanesulfonyl group, and an aniline moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 239.30 g/mol
  • Key Functional Groups :
    • Cyclopropylmethyl group: Contributes to the compound's unique reactivity.
    • Methanesulfonyl group: Enhances solubility and potential interactions in biological systems.
    • Aniline structure: Provides a platform for further chemical modifications.

Enzyme Inhibition

Research indicates that compounds with similar methanesulfonyl groups exhibit significant enzyme inhibition properties. For instance, methanesulfonamide derivatives have been shown to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This suggests that this compound may also possess similar inhibitory effects, potentially impacting lipid metabolism and cardiovascular health .

Antitumor Activity

Preliminary studies on related compounds have shown promising antitumor activity. For example, a compound structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates were reported to be as high as 100% at specific concentrations, indicating strong potential for further development in cancer therapeutics .

Study 1: Anticancer Activity

In a comparative study of several compounds, one derivative showed IC50 values ranging from 6.92 to 8.99 μM against HepG2 liver carcinoma cells. The mechanism involved apoptosis induction through mitochondrial pathways and cell cycle arrest at the S phase . This suggests that this compound may share similar mechanisms of action due to structural similarities.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Study 2: Mechanistic Insights

Further investigations into the mechanisms of action revealed that related compounds could induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, alongside activation of caspase-3 . This pathway is critical for developing therapeutic agents targeting cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-(Cyclobutylmethyl)-3-methanesulfonylanilineCyclobutyl instead of cyclopropylIncreased stability due to larger ring size
N-(Cyclohexylmethyl)-3-methanesulfonylanilineCyclohexyl groupGreater steric hindrance and stability
4-Methoxy-N-(cyclopropylmethyl)anilineMethoxy group on the para positionEnhanced electron-donating effects

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(Cyclopropylmethyl)-3-methanesulfonylaniline and its derivatives?

  • Methodology: The compound can be synthesized via multi-step reactions involving cyclopropylmethylamine and sulfonylating agents. For example, describes a protocol where cyclopropylmethyl groups are introduced via alkylation or nucleophilic substitution. A typical route involves:

Reacting cyclopropylmethylamine with a methanesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Purification using column chromatography or recrystallization.
Yields are optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

Q. How is This compound characterized structurally?

  • Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and thin-layer chromatography (TLC) are standard. For instance:

  • ¹H-NMR : Peaks at δ 0.5–1.2 ppm (cyclopropyl protons), δ 3.0–3.5 ppm (sulfonyl-CH₃), and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns.
  • TLC : Rf values are compared against reference standards in solvent systems like ethyl acetate/hexane (3:7) .

Q. What solvents and reaction conditions stabilize This compound during synthesis?

  • Methodology: Polar aprotic solvents (e.g., dichloromethane, pyridine) are preferred to minimize hydrolysis. notes that reactions in pyridine with DMAP as a catalyst improve sulfonylation efficiency. Stability is enhanced at neutral pH and low temperatures (0–5°C) .

Advanced Research Questions

Q. How can reaction yields for This compound be optimized in multi-step syntheses?

  • Methodology: highlights yield optimization via:

  • Stepwise purification : Intermediate isolation (e.g., mesylate formation) improves final product purity.
  • Catalyst selection : Triethylamine or DMAP accelerates sulfonylation, reducing side-product formation.
  • Temperature control : Lower temperatures (e.g., 0°C) during cyclopropane ring formation prevent ring-opening side reactions .

Q. What analytical techniques resolve contradictions in spectroscopic data for This compound derivatives?

  • Methodology: Advanced techniques include:

  • 2D-NMR (COSY, HSQC) : Assigns overlapping cyclopropyl and aromatic proton signals.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃NO₂S) with <2 ppm error.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the cyclopropylmethyl group influence the compound’s pharmacological activity?

  • Methodology: demonstrates that the cyclopropylmethyl group enhances lipophilicity and metabolic stability. For CB2 receptor agonists, this moiety improves binding affinity (IC₅₀ = 2.9 nM) and selectivity (SI = 1400). Assays include:

  • Radioligand binding : To measure receptor affinity.
  • Liver microsome stability tests : To assess metabolic degradation rates .

Q. What strategies mitigate degradation of This compound under acidic/basic conditions?

  • Methodology:

  • Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine protection during synthesis ( ).
  • Buffered conditions : Phosphate buffers (pH 7.4) stabilize the compound during in vitro assays.
  • Lyophilization : For long-term storage of hygroscopic derivatives .

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